2-(3-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
“3-Fluoro-4-(methylsulfonyl)phenylboronic acid” is a chemical compound with the empirical formula C7H8BFO4S . It is a solid substance .
Molecular Structure Analysis
The molecular weight of this compound is 218.01 . The InChI code for this compound is 1S/C7H8BFO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 .Physical and Chemical Properties Analysis
This compound is a solid . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthetic Applications and Molecular Structure The compound and its analogs have been utilized in synthetic chemistry for various purposes. For example, the synthesis and structural characterization of similar boron-containing compounds have been demonstrated, providing insights into their potential applications in the synthesis of complex molecules. The precise molecular structure of these compounds has been elucidated through techniques such as single crystal X-ray diffraction, showcasing their potential in detailed structural analysis and synthesis (Coombs et al., 2006).
Herbicidal Properties and Selective Fluorine Substitution Research has also delved into the effects of selective fluorine substitution on the herbicidal properties of certain compounds. For instance, the introduction of fluorine atoms into specific molecules has led to significant changes in their herbicidal efficacy, demonstrating the importance of fluorine in modulating biological activity (Hamprecht et al., 2004).
Reactivity and Functional Group Transformations Further studies have investigated the reactivity of fluorinated compounds in various chemical transformations. For example, research on silanes containing triflate groups explores their preparation and reactivity, highlighting the versatility of fluorine-containing compounds in organic synthesis (Matyjaszewski & Chen, 1988). Additionally, studies on the binding of fluoromethyl- and sulfonyl-containing compounds to enzyme active sites provide insights into their potential as selective inhibitors (Grunewald et al., 2006).
Material Science and Polymer Research In the field of materials science, the synthesis and characterization of sulfonated poly(ether ketone)s for proton exchange membrane applications demonstrate the role of fluorine-containing compounds in enhancing the properties of polymeric materials for energy-related applications (Seo et al., 2012).
Safety and Hazards
This compound is labeled with the GHS07 pictogram . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that organoboron compounds like this one are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the organoboron compound acts as a nucleophile, transferring an organic group to a transition metal catalyst .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling, 2-(3-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane would interact with its targets through a process known as transmetalation . This is a key step in the reaction where the organic group is transferred from boron to a transition metal catalyst .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling suggests it could be involved in the synthesis of various organic compounds . The downstream effects would depend on the specific compounds being synthesized.
Pharmacokinetics
Organoboron compounds are generally known for their stability and low toxicity, which can influence their bioavailability .
Result of Action
The molecular and cellular effects of this compound would largely depend on the specific context in which it is used. In Suzuki-Miyaura cross-coupling, the compound would contribute to the formation of new carbon-carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficiency of Suzuki-Miyaura cross-coupling can be affected by factors such as temperature, solvent, and the presence of a base .
Properties
IUPAC Name |
2-(3-fluoro-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO4S/c1-12(2)13(3,4)19-14(18-12)9-6-7-11(10(15)8-9)20(5,16)17/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFPWIWPAXETRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601139692 | |
Record name | 2-[3-Fluoro-4-(methylsulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601139692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648904-85-2 | |
Record name | 2-[3-Fluoro-4-(methylsulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=648904-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-Fluoro-4-(methylsulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601139692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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